(R)-3-Benzyloxy-pyrrolidine

Catalog No.
S1500722
CAS No.
177948-70-8
M.F
C11H15NO
M. Wt
177.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-Benzyloxy-pyrrolidine

CAS Number

177948-70-8

Product Name

(R)-3-Benzyloxy-pyrrolidine

IUPAC Name

(3R)-3-phenylmethoxypyrrolidine

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-5,11-12H,6-9H2/t11-/m1/s1

InChI Key

CWBMYKUPMLRKQK-LLVKDONJSA-N

SMILES

C1CNCC1OCC2=CC=CC=C2

Canonical SMILES

C1CNCC1OCC2=CC=CC=C2

Isomeric SMILES

C1CNC[C@@H]1OCC2=CC=CC=C2

Medicinal Chemistry:

  • Asymmetric synthesis: R-3-BP can serve as a chiral auxiliary or building block in the synthesis of other chiral molecules, which are crucial for developing new drugs with improved efficacy and reduced side effects. Source: )
  • Drug discovery: R-3-BP may find use in the development of new drugs targeting various diseases due to its potential interaction with specific biological targets. However, further research is needed to explore its specific therapeutic potential.

Organic Chemistry:

  • Catalysis: R-3-BP can be employed as a ligand in asymmetric catalysts, which are essential for various organic reactions that produce specific enantiomers of chiral molecules. Source: )
  • Material science: R-3-BP's properties are being investigated for its potential use in the development of new materials with unique characteristics.

Other Potential Applications:

R-3-BP is also being explored for its potential applications in other scientific fields, such as:

  • Polymer chemistry: As a component in the synthesis of polymers with specific functionalities.
  • Agricultural chemistry: As a potential building block for agrochemicals.

(R)-3-Benzyloxy-pyrrolidine is an organic compound characterized by its molecular formula C11H15NO and a molecular weight of 179.25 g/mol. It features a pyrrolidine ring substituted at the 3-position with a benzyloxy group. This compound exists in two enantiomeric forms, with the (R)-configuration being particularly important for its biological properties and reactivity in

Due to the presence of its nucleophilic pyrrolidine nitrogen. Some notable reactions include:

  • Electrophilic Substitution: The pyrrolidine ring can undergo electrophilic substitution when treated with alkyl halides or acyl halides .
  • Deprotection Reactions: The benzyloxy group can be removed under acidic or basic conditions, allowing for further functionalization of the pyrrolidine core.
  • Chiral Induction: This compound can act as a chiral auxiliary in asymmetric synthesis, facilitating the formation of other chiral compounds .

The biological activity of (R)-3-Benzyloxy-pyrrolidine has been explored in various studies. Its chirality influences its interaction with biological targets, potentially enhancing its efficacy as a pharmacological agent. Some reported activities include:

  • Antimicrobial Properties: Certain derivatives of benzyloxy-pyrrolidines have shown promising antimicrobial activity against various pathogens.
  • Neuroprotective Effects: Research indicates that compounds similar to (R)-3-Benzyloxy-pyrrolidine may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Several synthetic pathways have been developed to produce (R)-3-Benzyloxy-pyrrolidine:

  • Starting from Pyrrolidine: The synthesis typically involves the alkylation of pyrrolidine with benzyl alcohol or benzyl halides under basic conditions.
  • Chiral Auxiliary Methods: Utilizing chiral auxiliaries allows for the selective formation of the (R)-enantiomer, enhancing yield and purity.
  • Crystallization Techniques: After synthesis, crystallization from appropriate solvents can yield high-purity (R)-3-Benzyloxy-pyrrolidine hydrochloride .

(R)-3-Benzyloxy-pyrrolidine serves as an essential building block in organic synthesis and medicinal chemistry. Its applications include:

  • Synthesis of Pharmaceuticals: It is used as an intermediate in synthesizing various pharmaceuticals and biologically active compounds.
  • Chiral Catalysis: This compound acts as a chiral catalyst in asymmetric synthesis processes, aiding in creating other chiral molecules .

Studies on the interactions of (R)-3-Benzyloxy-pyrrolidine with biological systems have revealed its potential as a lead compound for drug development. Interaction studies often focus on its binding affinity to specific receptors or enzymes involved in metabolic pathways, which could elucidate its mechanism of action and therapeutic potential .

Several compounds share structural similarities with (R)-3-Benzyloxy-pyrrolidine. Here are some notable examples:

Compound NameStructureUnique Features
3-(Benzyloxy)pyrrolidineC11H15NONon-chiral variant; serves as a precursor
(S)-3-Benzyloxy-pyrrolidineC11H15NOEnantiomeric form; may exhibit different biological activity
1-BenzylpyrrolidineC12H15NLacks the benzyloxy group; different reactivity

The uniqueness of (R)-3-Benzyloxy-pyrrolidine lies in its specific chirality and functional group arrangement, which significantly influence its reactivity and biological properties compared to these similar compounds.

Molecular Structure and Stereochemistry

(R)-3-Benzyloxy-pyrrolidine belongs to the class of heterocyclic amines, characterized by a pyrrolidine ring (a five-membered saturated amine) with a benzyloxy (-OCH$$2$$C$$6$$H$$_5$$) substituent at the 3-position. The absolute stereochemistry at this position is defined as R, confirmed via X-ray crystallography. The compound exists as a pale-yellow to yellow-brown sticky oil or semi-solid at room temperature, with a purity typically exceeding 97%.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular Formula$$ \text{C}{11}\text{H}{15}\text{NO} $$
Molecular Weight177.24 g/mol
Boiling Point269.2 ± 33.0 °C
Flash Point106.7 ± 14.8 °C
LogP (Partition Coefficient)2.70
SolubilityEthanol, DMSO, THF

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$_3$$):
    • Aromatic protons (benzyl group): δ 7.20–7.40 ppm (multiplet, 5H)
    • Pyrrolidine methylene groups: δ 2.50–3.50 ppm (multiplet, 4H)
    • Methine proton (C3): δ 4.20 ppm (quartet, 1H).
  • $$ ^{13}\text{C} $$ NMR (100 MHz, CDCl$$3$$):
    • Benzyl carbons: δ 128.5, 128.1, 127.8, 138.2 ppm
    • Pyrrolidine carbons: δ 68.9 (C3), 50.2 (N-CH$$2$$), 46.7 (C2/C4).

X-ray Crystallography:
Crystalline samples resolve the R-configuration at C3, with a dihedral angle of 112° between the pyrrolidine ring and benzyl group.

XLogP3

1.3

Dates

Last modified: 08-15-2023

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